molecular formula C8H10BrNO2S B3059155 Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate CAS No. 947407-89-8

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate

Cat. No.: B3059155
CAS No.: 947407-89-8
M. Wt: 264.14
InChI Key: ZXROJHMHXVIMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-1,3-thiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of 2-substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazoline derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis. It can be used to introduce thiazole moieties into larger molecules, which can be useful in the development of new materials and catalysts.

Biology: In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used as a precursor for the synthesis of biologically active thiazole derivatives.

Medicine: Thiazole derivatives have been investigated for their potential as therapeutic agents. This compound can be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • Tert-butyl 2-chloro-1,3-thiazole-4-carboxylate
  • Tert-butyl 2-iodo-1,3-thiazole-4-carboxylate
  • Tert-butyl 2-fluoro-1,3-thiazole-4-carboxylate

Comparison: Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides steric hindrance, which can affect the compound’s reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXROJHMHXVIMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241563
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947407-89-8
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947407-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.